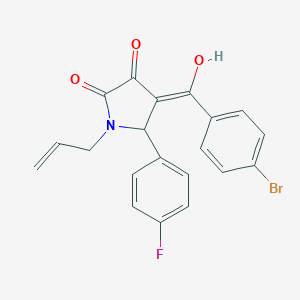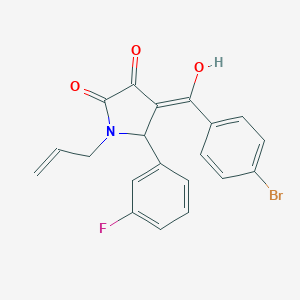
3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its potential applications in the field of medicine have been widely explored.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antibacterial properties. This compound has also shown potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
The mechanism of action of 3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the inhibition of inflammatory mediators, the suppression of oxidative stress, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects:
3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its wide range of biological activities. This compound has been found to exhibit several beneficial effects, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of new synthetic methods for this compound, which could make it more accessible and affordable for researchers. Another direction is the exploration of its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The most common method for synthesizing this compound is the one-pot reaction of 4-methoxybenzaldehyde, 2-thiophenecarboxylic acid, and ethyl acetoacetate. The reaction is catalyzed by a base such as potassium carbonate, and the product is obtained in high yield after purification.
Eigenschaften
Molekularformel |
C16H13NO4S |
|---|---|
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C16H13NO4S/c1-21-10-6-4-9(5-7-10)13-12(15(19)16(20)17-13)14(18)11-3-2-8-22-11/h2-8,13,19H,1H3,(H,17,20) |
InChI-Schlüssel |
LDCYRRHLGXGWKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282252.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282253.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282255.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282256.png)
![1-allyl-4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282259.png)


![3-acetyl-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one](/img/structure/B282262.png)

![4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282267.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282269.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282270.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282273.png)
![methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B282275.png)